molecular formula C15H11Br B14114769 1-(Bromomethyl)phenanthrene

1-(Bromomethyl)phenanthrene

Cat. No.: B14114769
M. Wt: 271.15 g/mol
InChI Key: YPCVUZDHOVMKTH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a phenanthrene core with a bromomethyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)phenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Phenanthrene derivatives with various functional groups.

    Oxidation: Phenanthrene carboxaldehyde, phenanthrene carboxylic acid.

    Reduction: Phenanthrene methyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)phenanthrene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other brominated phenanthrene derivatives and polycyclic aromatic hydrocarbons. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and various research fields.

Properties

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

1-(bromomethyl)phenanthrene

InChI

InChI=1S/C15H11Br/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-9H,10H2

InChI Key

YPCVUZDHOVMKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)CBr

Origin of Product

United States

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